3-Hydroxybutyrylcarnitine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO5 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3 |
InChI Key |
UEFRDQSMQXDWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
Biosynthesis and Degradation Pathways of 3 Hydroxybutyrylcarnitine
Enzymatic Synthesis Mechanisms of 3-Hydroxybutyrylcarnitine
The synthesis of this compound is primarily accomplished through two main pathways: the esterification of 3-Hydroxybutyryl-Coenzyme A by carnitine acetyltransferase and its formation from the ketone body D-3-hydroxybutyrate.
The Role of Carnitine Acetyltransferase (CrAT, EC:2.3.1.7) in Short-Chain Acylcarnitine Formation
Carnitine Acetyltransferase (CrAT) is a pivotal enzyme responsible for the synthesis of a variety of short-chain and short branched-chain acylcarnitines. asm.orgwikipedia.org This enzyme catalyzes the reversible transfer of short-chain acyl groups from coenzyme A (CoA) to L-carnitine.
The direct enzymatic synthesis of this compound involves the action of CrAT on 3-Hydroxybutyryl-Coenzyme A (3-HB-CoA). In this reaction, CrAT facilitates the transfer of the 3-hydroxybutyryl group from 3-HB-CoA to the hydroxyl group of carnitine, forming this compound and releasing free Coenzyme A. This process is a crucial step in buffering the mitochondrial acyl-CoA pool and in the transport of short-chain fatty acids.
CrAT exhibits a broad substrate specificity, acting on a range of short-chain acyl-CoAs. Research has shown that CrAT can convert various saturated, unsaturated, and branched-chain acyl-CoA esters into their corresponding acylcarnitines. This promiscuity allows the enzyme to play a role in the metabolism of intermediates from both fatty acid and branched-chain amino acid oxidation.
Below is a table summarizing the substrate specificity of human Carnitine Acetyltransferase:
| Substrate Category | Activity | Examples of Substrates |
| Short-chain acyl-CoAs | High | Acetyl-CoA, Propionyl-CoA, Butyryl-CoA |
| Branched-chain acyl-CoAs | Moderate | Isovaleryl-CoA, Isobutyryl-CoA |
| Unsaturated acyl-CoAs | Variable | Crotonyl-CoA |
| Dicarboxylic acyl-CoAs | Low to None | Succinyl-CoA, Glutaryl-CoA |
This table is based on findings related to the substrate specificity of CrAT.
Formation from Ketone Bodies (D-3-Hydroxybutyrate)
During periods of ketosis, such as fasting or a ketogenic diet, this compound can be synthesized from the ketone body D-3-hydroxybutyrate. nih.govd-nb.info This pathway provides an alternative route for the formation of this acylcarnitine.
The initial step in this pathway involves the activation of D-3-hydroxybutyrate to its coenzyme A ester. This reaction is catalyzed by an Acyl-Coenzyme A synthetase, which utilizes ATP to form 3-Hydroxybutyryl-CoA. d-nb.info This activation step is essential for the subsequent esterification with carnitine.
Once D-3-hydroxybutyrate is converted to 3-Hydroxybutyryl-CoA, it can then serve as a substrate for Carnitine Acetyltransferase, as described in section 2.1.1.1, leading to the formation of this compound. d-nb.info This pathway highlights the interconnectedness of ketone body metabolism and carnitine homeostasis.
Degradation Pathways of this compound
The degradation of this compound is essentially the reverse of its synthesis, leading to the release of its constituent parts for further metabolic processing. The primary fate of the 3-hydroxybutyryl group is its entry into the beta-oxidation pathway for energy production.
Reversion to 3-Hydroxybutyryl-CoA
The initial step in the degradation of this compound is its conversion back to 3-Hydroxybutyryl-CoA.
The reversibility of the reaction catalyzed by Carnitine Acetyltransferase is key to the degradation of this compound. Within the mitochondrial matrix, CrAT can catalyze the transfer of the 3-hydroxybutyryl group from this compound back to Coenzyme A, thereby regenerating 3-Hydroxybutyryl-CoA and freeing carnitine to participate in other transport reactions.
Beta-Oxidation of 3-Hydroxybutyryl-CoA
Once 3-Hydroxybutyryl-CoA is reformed in the mitochondria, it enters the beta-oxidation spiral, a major catabolic pathway for fatty acids.
The beta-oxidation of 3-Hydroxybutyryl-CoA involves a sequence of enzymatic reactions that ultimately yield acetyl-CoA, which can then enter the citric acid cycle for ATP production. The key enzymes in this process include:
3-hydroxyacyl-CoA dehydrogenase: This enzyme catalyzes the oxidation of the hydroxyl group on the third carbon of 3-Hydroxybutyryl-CoA to a keto group, forming acetoacetyl-CoA and reducing NAD+ to NADH.
Beta-ketothiolase: This enzyme then cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then be utilized in the citric acid cycle.
The following table outlines the key steps in the beta-oxidation of 3-Hydroxybutyryl-CoA:
| Step | Substrate | Enzyme | Product(s) |
| 1 | 3-Hydroxybutyryl-CoA | 3-hydroxyacyl-CoA dehydrogenase | Acetoacetyl-CoA, NADH + H+ |
| 2 | Acetoacetyl-CoA | Beta-ketothiolase | 2 x Acetyl-CoA |
This table summarizes the final steps of beta-oxidation for the 3-hydroxybutyryl moiety.
Metabolic Precursors
The formation of this compound is intrinsically linked to the metabolic state of the organism, particularly the flux through pathways of fatty acid oxidation and ketogenesis. Its biosynthesis involves the esterification of carnitine with a 3-hydroxybutyryl moiety derived from specific metabolic precursors.
3-Hydroxybutyric Acid
3-Hydroxybutyric acid, a ketone body, serves as a significant precursor for the synthesis of this compound. taylorandfrancis.comwikipedia.org This process involves the activation of 3-hydroxybutyrate (B1226725) to its coenzyme A (CoA) derivative, 3-hydroxybutyryl-CoA. researchgate.net This activation is a crucial step that prepares the 3-hydroxybutyrate molecule for its subsequent transfer to carnitine. The conversion of 3-hydroxybutyrate to this compound suggests that when the availability of 3-hydroxybutyrate surpasses the body's capacity for its oxidation, it can be esterified to carnitine. researchgate.net
3-Hydroxybutyryl-Coenzyme A
3-Hydroxybutyryl-CoA is a central intermediate in the biosynthesis of this compound. researchgate.netwikipedia.org It can be formed from both the metabolism of fatty acids and the activation of 3-hydroxybutyric acid. researchgate.netwikipedia.org The formation of short-chain hydroxyl acylcarnitines, such as this compound, proceeds from 3-hydroxybutyryl-CoA. researchgate.net The enzyme carnitine acetyltransferase (CrAT) is responsible for catalyzing the transfer of the 3-hydroxybutyryl group from CoA to carnitine, forming this compound. hmdb.ca This reaction is reversible, allowing for the regeneration of free carnitine and 3-hydroxybutyryl-CoA when needed.
D-3-Hydroxybutyrate
Scientific research has established that the ketone body D-3-hydroxybutyrate is a primary precursor for the in vivo synthesis of this compound, particularly during states of ketosis such as fasting. nih.gov Studies have shown that muscle tissue can convert D-3-hydroxybutyrate into D-3-hydroxybutyrylcarnitine. nih.gov This conversion is facilitated by an acyl-CoA synthetase reaction. nih.gov In a state of fasting-induced ketosis, the majority of this compound found in muscle is derived from D-3-hydroxybutyrate. nih.gov There is a significant positive correlation between the production of D-3-hydroxybutyrate and the concentration of D-3-hydroxybutyrylcarnitine in muscle tissue. nih.gov
Interplay with Fatty Acid Beta-Oxidation Pathways
The biosynthesis of this compound is closely intertwined with the metabolic pathway of fatty acid beta-oxidation. creative-proteomics.comaocs.org This process, which occurs within the mitochondria, involves the sequential breakdown of fatty acids to produce energy. creative-proteomics.com this compound is considered a byproduct of fatty acid metabolism. researchgate.net The general role of acylcarnitines is to facilitate the transport of acyl-groups from the cytoplasm into the mitochondria for beta-oxidation. hmdb.cahmdb.ca
During the beta-oxidation of fatty acids, L-3-hydroxyacyl-CoA intermediates are formed. nih.gov Specifically, L-3-hydroxybutyryl-CoA is an intermediate in the breakdown of even-numbered, straight-chain fatty acids. wikipedia.org When the flux through the beta-oxidation pathway is high, or if there is an enzymatic block, these intermediates can accumulate. The formation of this compound from L-3-hydroxybutyryl-CoA is a well-established pathway. nih.gov
Link to Short-Chain L-3-Hydroxyacyl-Coenzyme A Dehydrogenase Activity
A crucial enzymatic step in the beta-oxidation of short-chain fatty acids is catalyzed by short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD). nih.govnih.gov This enzyme is responsible for the dehydrogenation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. nih.gov In individuals with a deficiency in SCHAD activity, there is an impaired ability to process short-chain L-3-hydroxyacyl-CoAs. nih.govinformnetwork.org This leads to the accumulation of upstream metabolites, including L-3-hydroxybutyryl-CoA.
The accumulation of L-3-hydroxybutyryl-CoA results in its conversion to L-3-hydroxybutyrylcarnitine, leading to elevated levels of this compound in the blood and plasma. hmdb.canih.gov Therefore, elevated this compound is a key biochemical marker for the diagnosis of SCHAD deficiency. nih.govinformnetwork.org This highlights the direct relationship between the activity of this specific beta-oxidation enzyme and the levels of this compound.
| Parameter | Description | Reference |
| Enzyme | Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) | nih.gov |
| Function | Catalyzes the third step of mitochondrial beta-oxidation of short-chain fatty acids. | nih.gov |
| Deficiency Consequence | Accumulation of L-3-hydroxybutyryl-CoA. | researchgate.net |
| Biochemical Marker | Elevated plasma this compound. | nih.gov |
Relationship with Ketogenesis and Ketosis
Ketogenesis is the metabolic process that produces ketone bodies, including D-3-hydroxybutyrate, from the breakdown of fatty acids, primarily in the liver. wikipedia.org Ketosis is the physiological state characterized by elevated levels of ketone bodies in the blood and tissues. nih.gov There is a strong association between this compound, ketogenesis, and ketosis. researchgate.netnih.gov
During periods of fasting or adherence to a ketogenic diet, the rate of fatty acid oxidation and subsequent ketogenesis increases significantly. nih.govresearchgate.net This leads to a higher production and circulation of D-3-hydroxybutyrate. nih.gov As previously mentioned, this elevated D-3-hydroxybutyrate serves as a direct precursor for the synthesis of D-3-hydroxybutyrylcarnitine. nih.gov Consequently, elevated levels of this compound are observed during ketosis. researchgate.netnih.gov
The formation of this compound in this context may represent a mechanism to buffer the accumulation of D-3-hydroxybutyrate and to transport it to peripheral tissues for use as an energy source. researchgate.net A strong correlation has been observed between the concentration of C4OH-carnitine (which includes this compound) and β-hydroxybutyrate (BHB), a primary ketone body. nih.gov
| Condition | Metabolic State | Key Precursor | Resulting Metabolite | Reference |
| Fasting | Increased fatty acid oxidation and ketosis | D-3-hydroxybutyrate | Increased muscle D-3-hydroxybutyrylcarnitine | nih.gov |
| Ketogenic Diet | Physiologic ketosis | D-3-hydroxybutyrate | Elevated C4OH-carnitine | nih.gov |
| Beta-ketothiolase deficiency | Impaired ketone body metabolism | D-3-hydroxybutyrate | Increased D-3-hydroxybutyrylcarnitine (C4OH) | mdpi.com |
Biochemical Roles and Physiological Significance of 3 Hydroxybutyrylcarnitine
Role in Energy Metabolism
3-Hydroxybutyrylcarnitine is a metabolite intrinsically linked to the body's energy regulation, particularly during periods of metabolic stress like fasting or prolonged exercise. It is an acylcarnitine, a class of compounds essential for transporting fatty acids across the mitochondrial membrane for energy production. hmdb.cahmdb.ca Its presence and concentration in tissues and circulation provide a window into the state of cellular energy metabolism, reflecting the balance between fatty acid oxidation and carbohydrate utilization.
Link to Ketone Body Metabolism and Utilization
This compound is closely associated with ketone body metabolism. researchgate.net During states of low glucose availability, such as fasting or a ketogenic diet, the liver ramps up the production of ketone bodies from fatty acids. researchgate.net The primary ketone body, D-3-hydroxybutyrate (D-3HB), serves as a crucial alternative fuel source for peripheral tissues like the brain, heart, and skeletal muscle. researchgate.netmdpi.com
Research has demonstrated that this compound is predominantly derived from this very ketone body, D-3-hydroxybutyrate. nih.gov Studies in fasted individuals have shown that the concentration of D-3-hydroxybutyrylcarnitine in muscle tissue is significantly higher than its L-stereoisomer (which is an intermediate of fatty acid β-oxidation) and that its levels correlate directly with the rate of D-3-hydroxybutyrate production. nih.gov This indicates that when the production of ketone bodies is high, a portion of D-3-hydroxybutyrate is converted into this compound. This conversion happens via an acyl-CoA synthetase reaction, a process observed in various tissues, including human muscle. nih.gov The formation of this compound from a ketone body highlights its role as a marker for ketosis and reflects a systemic shift from glucose to fat-derived fuels for energy. researchgate.net
| Finding | Implication | Primary Source Reference |
|---|---|---|
| Muscle D-3-hydroxybutyrylcarnitine content is significantly higher than L-3-hydroxybutyrylcarnitine during fasting. | Indicates that the primary source of this metabolite during ketosis is the ketone body D-3-hydroxybutyrate, not just fatty acid oxidation intermediates. | nih.gov |
| A significant correlation exists between muscle D-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrate production rates. | Reinforces its role as a direct marker of ketogenesis and ketone body utilization. | nih.gov |
| D-3-hydroxybutyrate can be converted into this compound in vitro in human muscle tissue. | Confirms the biochemical pathway for the formation of "ketocarnitine" from ketone bodies. | nih.gov |
Implications for Mitochondrial Function and Energy Production
The fundamental role of the carnitine system is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process in ATP generation. creative-proteomics.comnih.gov By esterifying fatty acids to form acylcarnitines, the cell can move these energy-rich molecules across the otherwise impermeable inner mitochondrial membrane. creative-proteomics.com this compound, as a short-chain acylcarnitine, is part of this broader system that ensures the efficient functioning of mitochondrial energy production. hmdb.cahmdb.ca
Elevated levels of this compound can signify a high rate of fatty acid oxidation, where the influx of fatty acids into the mitochondria is substantial. researchgate.net However, its accumulation can also be indicative of certain metabolic bottlenecks or dysfunctions. In some inherited metabolic disorders, such as short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency or beta-ketothiolase deficiency, the improper breakdown of fatty acids or ketone bodies leads to a buildup of specific acylcarnitines, including this compound. hmdb.camdpi.comnih.gov In these contexts, it serves as a crucial diagnostic marker for underlying mitochondrial enzyme deficiencies. mdpi.comnih.gov
Furthermore, the formation of this compound may play a role in buffering excess acyl-CoA groups within the mitochondria. By converting 3-hydroxybutyryl-CoA to its carnitine ester, the pool of free Coenzyme A (CoA) is replenished, which is essential for the continuation of the Krebs cycle and other vital mitochondrial processes. researchgate.net This buffering capacity helps maintain mitochondrial homeostasis and metabolic flexibility, especially under conditions of high fat metabolism. researchgate.net
Role as a Metabolite and Signaling Molecule
While this compound is an important metabolite in energy trafficking, its precursor, 3-hydroxybutyrate (B1226725) (BHB), has been identified as a significant signaling molecule with functions that extend beyond its role as an energy substrate. researchgate.netnih.gov BHB can influence cellular processes by modulating gene expression and inflammatory pathways, thereby acting as a key link between the metabolic state and cellular regulation. nih.gov
Modulation of Gene Expression (e.g., Histone Deacetylase Inhibition by 3-Hydroxybutyrate)
One of the most significant signaling functions of 3-hydroxybutyrate is its role as an inhibitor of histone deacetylases (HDACs). nih.govresearchgate.net HDACs are enzymes that remove acetyl groups from histones, leading to more compact chromatin and generally suppressing gene transcription. nih.gov By inhibiting class I HDACs, BHB promotes histone hyperacetylation, which relaxes the chromatin structure and facilitates the expression of a range of genes. nih.govresearchgate.net
This epigenetic regulatory function has profound implications. For instance, BHB-mediated HDAC inhibition has been shown to upregulate the expression of genes involved in oxidative stress resistance, such as FOXO3A. nih.gov This suggests that during periods of fasting or ketosis, the resulting increase in BHB levels can trigger a protective cellular response against oxidative damage. nih.govresearchgate.net This mechanism positions BHB as a key regulator that adapts gene expression patterns in response to the body's metabolic state. tim.blog
Suppression of Inflammasome Pathways (e.g., NLRP3 by 3-Hydroxybutyrate)
Beyond its epigenetic role, 3-hydroxybutyrate has been shown to exert potent anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome. nih.govnih.govstemcell.com The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govalzheimersnewstoday.com Chronic activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.govalzheimersnewstoday.com
Research has demonstrated that BHB, specifically, can suppress the activation of the NLRP3 inflammasome in response to various stimuli. stemcell.com It achieves this by preventing potassium (K+) efflux from cells and reducing the assembly of a key inflammasome component known as the ASC speck, thereby blocking the inflammatory cascade. nih.govalzheimersnewstoday.com This inhibitory action is independent of other starvation-related pathways like AMPK or autophagy. nih.govstemcell.com These findings suggest that the anti-inflammatory benefits observed during fasting or ketogenic diets may be directly mediated by the action of BHB on the innate immune system. stemcell.com
| Signaling Pathway | Mechanism of Action by BHB | Cellular Outcome | Source Reference |
|---|---|---|---|
| Gene Expression Modulation | Inhibition of Class I Histone Deacetylases (HDACs). | Increased histone acetylation, leading to the expression of genes involved in oxidative stress resistance (e.g., FOXO3A). | nih.govresearchgate.net |
| Inflammasome Suppression | Inhibition of the NLRP3 inflammasome assembly by preventing K+ efflux and ASC speck formation. | Reduced production of pro-inflammatory cytokines IL-1β and IL-18. | nih.govstemcell.comalzheimersnewstoday.com |
Interconnection with Other Metabolic Pathways
This compound does not function in isolation; it is deeply integrated with several core metabolic pathways, primarily those of fatty acids and, to some extent, amino acids. Its formation and concentration are dictated by the flux through these interconnected networks.
The most direct link is with fatty acid oxidation . The carnitine shuttle system, which acylcarnitines are a part of, is indispensable for the mitochondrial breakdown of long-chain fatty acids. creative-proteomics.comnih.gov The L-isomer of 3-hydroxybutyryl-CoA is a direct intermediate in the β-oxidation spiral of fatty acids. nih.gov Therefore, levels of L-3-hydroxybutyrylcarnitine can reflect the rate and completeness of this process. researchgate.net An increase in fatty acid flux can lead to incomplete β-oxidation, resulting in a buildup of intermediates like this compound. researchgate.net
The connection to ketone body metabolism is also paramount, as the D-isomer of 3-hydroxybutyrylcarrnitine is primarily synthesized from the ketone body D-3-hydroxybutyrate. nih.gov This pathway becomes particularly active when fatty acid oxidation in the liver generates a surplus of acetyl-CoA, which is then shunted towards ketogenesis. mdpi.com The subsequent conversion of D-3-hydroxybutyrate to its carnitine ester in peripheral tissues closes a metabolic loop, linking hepatic fat metabolism with energy substrate handling in muscle and other organs. nih.gov
There is also an intersection with amino acid metabolism . Certain short-chain acylcarnitines can be derived from the catabolism of amino acids. researchgate.netnih.gov For example, defects in the degradation of the amino acid isoleucine can lead to an accumulation of metabolites that are structurally related to those in the ketone body pathway, affecting acylcarnitine profiles. mdpi.com Beta-ketothiolase deficiency, for instance, impairs both isoleucine and ketone body metabolism, leading to elevated this compound. mdpi.com This highlights how the carnitine pool, including this compound, reflects inputs from the breakdown of all three major macronutrient classes: fats, carbohydrates (via acetyl-CoA), and proteins.
Amino Acid Metabolism (e.g., Branched-Chain Amino Acids)
This compound is intricately linked to the catabolism of essential branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine. researchgate.netcreative-proteomics.com The breakdown of these amino acids is a crucial metabolic process, particularly in skeletal muscle, for both energy production and providing intermediates for other pathways. nih.gov The initial steps of catabolism for all three BCAAs are shared, involving transamination to form branched-chain α-keto acids (BCKAs), followed by an irreversible oxidative decarboxylation. researchgate.netnih.gov
After these initial steps, the metabolic pathways diverge. The catabolism of valine, in particular, leads to intermediates that can contribute to the synthesis of this compound. nih.gov Research has shown a direct relationship between BCAA degradation and levels of this compound. For instance, studies on individuals undergoing acute maximal exercise demonstrated that as concentrations of valine decreased, there was a corresponding increase in its degradation byproducts, including this compound (C4-OH). nih.gov This suggests that during periods of high energy demand, increased BCAA catabolism can lead to a rise in the pool of short-chain acylcarnitines. researchgate.net
The final products of BCAA catabolism include acetyl-CoA (from leucine and isoleucine) and propionyl-CoA (from isoleucine and valine), which is subsequently converted to succinyl-CoA. nih.gov These products serve as key entry points into the Tricarboxylic Acid (TCA) cycle, highlighting the integration of amino acid and energy metabolism. researchgate.net
| Metabolite | Change with Exercise | Metabolic Role |
| Valine | Decrease | A branched-chain amino acid catabolized for energy. nih.gov |
| This compound (C4-OH) | Increase | A byproduct of valine degradation. nih.gov |
Glucose Metabolism and Insulin (B600854) Sensitivity Research
This compound has emerged as a significant metabolite in the study of glucose homeostasis and insulin resistance. nih.gov Elevated concentrations of this compound have been associated with conditions of impaired insulin sensitivity and type 2 diabetes. researchgate.net This association is often linked to states of incomplete fatty acid oxidation. When there is an increased flow of fatty acids to the mitochondria that exceeds the oxidative capacity of the cell, it can lead to an accumulation of intermediate metabolites, including 3-hydroxybutyryl-CoA, the direct precursor to this compound. researchgate.net This metabolic inefficiency and accumulation of acylcarnitines are considered potential contributors to the development of insulin resistance. researchgate.net
Concentrations of this compound have been shown to differ among individuals with normal glucose tolerance, prediabetes, and type 2 diabetes. researchgate.net Prospective studies have identified specific acylcarnitines, including beta-hydroxybutyrylcarnitine (C4-OH), as potential biomarkers for predicting the risk of developing prediabetes. nih.gov
One prospective study, the Pathobiology of Prediabetes in a Biracial Cohort (POP-ABC), investigated the association between plasma acylcarnitines and the incidence of prediabetes in normoglycemic individuals with a parental history of type 2 diabetes. The findings highlighted that lower baseline levels of this compound (C4-OH) were predictive of future prediabetes. nih.gov
| Acylcarnitine | Association with Prediabetes Incidence | Predictive Value (in combination with other markers) |
| Beta-hydroxybutyrylcarnitine (C4-OH) | Significant Predictor (lower levels) | A plasma level of ≤0.03 µmol/L was part of a combined biomarker panel that predicted incident prediabetes with 81.9% sensitivity and 65.2% specificity. nih.gov |
| 3-hydroxy-isovalerylcarnitine/malonyl carnitine (C5-OH/C3-DC) | Significant Predictor (lower levels) | A plasma level of ≤0.03 µmol/L was part of the same combined panel. nih.gov |
| Octenoyl carnitine (C8:1) | Significant Predictor (higher levels) | A plasma level of ≥0.25 µmol/L was part of the same combined panel. nih.gov |
Tricarboxylic Acid (TCA) Cycle Intermediates
While this compound is not a direct intermediate of the Tricarboxylic Acid (TCA) cycle, its metabolism is closely connected to the flux of substrates entering and exiting this central energy-producing pathway. nih.govmdpi.com The TCA cycle, located in the mitochondrial matrix, oxidizes acetyl-CoA derived from carbohydrates, fats, and proteins to generate reducing equivalents for ATP synthesis. nih.gov
The link between this compound and the TCA cycle is primarily through the catabolism of BCAAs. As previously noted, the breakdown of leucine, isoleucine, and valine ultimately yields acetyl-CoA and succinyl-CoA (via propionyl-CoA). researchgate.netnih.gov These molecules are fundamental components of the TCA cycle. youtube.com
Therefore, the rate of BCAA catabolism directly influences the pool of TCA cycle intermediates, a process known as anaplerosis. youtube.com When the entry of these intermediates, particularly acetyl-CoA, into the TCA cycle is not matched by the cycle's oxidative capacity, acetyl-CoA can be diverted to other metabolic fates, including the synthesis of ketone bodies like 3-hydroxybutyrate. researchgate.net 3-hydroxybutyrate can then be converted to 3-hydroxybutyryl-CoA and subsequently to this compound. researchgate.net This positions this compound as a marker that reflects the balance between substrate supply from pathways like BCAA catabolism and the oxidative activity of the TCA cycle.
| BCAA Catabolism Product | Corresponding TCA Cycle Intermediate |
| Acetyl-CoA (from Leucine, Isoleucine) | Combines with oxaloacetate to form citrate, initiating the cycle. nih.govyoutube.com |
| Propionyl-CoA (from Isoleucine, Valine) | Converted to Succinyl-CoA. researchgate.netnih.gov |
| Succinyl-CoA | A direct intermediate of the TCA cycle. nih.govyoutube.com |
Research on 3 Hydroxybutyrylcarnitine As a Biomarker
Associations in Metabolic Dysregulation Studies
The investigation of 3-hydroxybutyrylcarnitine in the context of metabolic dysregulation has yielded important insights into its potential as an indicator of metabolic health. Research has particularly focused on its relationship with the progression of insulin (B600854) resistance and type 2 diabetes, as well as its behavior during states of fasting and ketosis.
Elevated levels of certain acylcarnitines, including this compound, have been associated with prediabetic conditions and overt type 2 diabetes mellitus (T2DM). A notable study investigated the serum concentrations of various acylcarnitines in a cohort of 1019 individuals, categorized into groups with normal glucose tolerance (NGT), isolated impaired fasting glycaemia (IFG), impaired glucose tolerance (IGT), and T2DM.
The study found that the serum levels of a combined marker of malonylcarnitine and this compound (C3DC+C4OH) were significantly different among these groups. Specifically, individuals with IGT and IFG, both prediabetic states, had lower serum concentrations of C3DC+C4OH compared to patients with T2DM plos.orgresearchgate.netnih.gov. Furthermore, patients with T2DM exhibited significantly increased concentrations of C3DC+C4OH when compared to individuals with normal glucose tolerance plos.org. These findings suggest a progressive increase in this compound levels that correlates with the worsening of glucose tolerance, highlighting its potential as a biomarker for the progression from a healthy metabolic state to prediabetes and ultimately to T2DM.
| Group | Number of Subjects (n) | Mean Serum Concentration (µmol/L) ± SD | P-value vs. T2D |
|---|---|---|---|
| Normal Glucose Tolerance (NGT) | 636 | 0.04 ± 0.02 | <0.05 |
| Isolated Impaired Fasting Glycaemia (IFG) | 184 | 0.04 ± 0.02 | <0.05 |
| Impaired Glucose Tolerance (IGT) | 87 | 0.05 ± 0.03 | <0.05 |
| Type 2 Diabetes (T2D) | 112 | 0.06 ± 0.04 | - |
The association of this compound with T2DM is closely linked to its relationship with insulin resistance, a key pathological feature of the disease. Research has consistently pointed to a connection between elevated levels of this compound and states of insulin resistance. It has been proposed that this metabolite may reflect underlying mitochondrial dysfunction and incomplete fatty acid oxidation, which are known to contribute to the development of insulin resistance.
The metabolic state of an individual significantly influences the levels of this compound. During periods of fasting, the body shifts its energy metabolism towards fatty acid oxidation and the production of ketone bodies. This compound is known to be formed from the ketone body D-3-hydroxybutyrate (D-3HB) nih.govnih.gov.
A study involving 12 lean, healthy men who underwent a 38-hour fasting period to induce ketosis demonstrated a significant relationship between the production of D-3HB and the concentration of D-3-hydroxybutyrylcarnitine in muscle tissue nih.govnih.gov. This research highlights that during fasting-induced ketosis, there is a significant correlation between the rate of ketone body production and the muscular concentration of its carnitine ester, D-3-hydroxybutyrylcarnitine. This finding underscores the role of this compound as a marker of ketotic states and reflects the body's adaptation to fasting.
| Study Population | Condition | Correlation Finding |
|---|---|---|
| 12 lean healthy men | 38-hour fasting-induced ketosis | Muscle D-3-hydroxybutyrylcarnitine correlated significantly with D-3-hydroxybutyrate production. |
Associations in Disease Pathophysiology Studies (Academic Context)
Beyond metabolic dysregulation, research has also explored the association of this compound with the pathophysiology of specific diseases. These studies, conducted in an academic research setting, have provided preliminary evidence for its potential as a biomarker in cardiovascular disease and certain types of cancer.
In the context of cardiovascular disease, elevated levels of acylcarnitines have been observed in patients with heart failure. One study identified that patients with Stage C heart failure had higher plasma levels of hydroxybutyrylcarnitine compared to control subjects. This suggests a potential link between altered fatty acid metabolism, as reflected by acylcarnitine profiles, and the pathophysiology of heart failure. However, further research with larger patient cohorts is needed to establish the precise role and clinical utility of this compound as a biomarker for heart failure.
| Disease State | Finding | Significance |
|---|---|---|
| Stage C Heart Failure | Higher plasma levels of hydroxybutyrylcarnitine compared to controls. | Suggests a potential link between altered metabolism and heart failure pathophysiology. |
Metabolomic studies have identified this compound as a potential biomarker for renal cell carcinoma (RCC), specifically the clear cell subtype (ccRCC). A significant study conducted a non-targeted metabolomic analysis of paired cancerous and normal kidney tissue, as well as urine samples from RCC patients and healthy controls nih.govossolinski-urolog.pl.
The results of this study were striking, showing that this compound was found in much higher concentrations in both the cancerous tissue compared to the paired normal tissue and in the urine of cancer patients compared to the urine of healthy individuals nih.govossolinski-urolog.pl. This suggests that the metabolic alterations within the tumor lead to an increased production and subsequent excretion of this compound, making it a promising non-invasive biomarker for the detection of ccRCC.
| Sample Type | Finding |
|---|---|
| Cancer Tissue vs. Normal Paired Tissue | Much higher concentrations of this compound in cancer tissue. |
| Urine of Cancer Patients vs. Healthy Controls | Much higher concentrations of this compound in the urine of cancer patients. |
Psoriasis Research
Metabolomic studies in psoriasis, a chronic immune-mediated inflammatory disease, have revealed significant alterations in the profiles of amino acids and acylcarnitines, pointing to underlying metabolic disturbances. nih.govnih.gov Research has identified that the levels of this compound in the blood or plasma of individuals with psoriasis are decreased. hmdb.cahmdb.ca
In broader metabolomic profiling of psoriasis patients, carnitine-targeted analysis identified numerous significantly altered carnitines. nih.govnih.gov While some acylcarnitines like hexanoylcarnitine (C6) and 3-OH-octadecenoylcarnitine (C18:1-OH) were found to be significantly upregulated, a larger number, including palmitoylcarnitine (C16), were markedly downregulated. nih.govnih.gov Specifically, untargeted profiling showed that free carnitine (C0) and butyrylcarnitine (C4) levels were markedly decreased in individuals with psoriasis, highlighting the importance of the fatty acid beta-oxidation pathway in the disease's pathogenesis. researchgate.net
The investigation into carnitine metabolism in psoriasis has shown that concentrations of several acylcarnitines, such as nonaylcarnitine (C9), dodecanoylcarnitine (C12), decadienylcarnitine (C10:2), and pimelylcarnitine (C7:DC), are all lower in the serum of psoriasis subjects compared to healthy controls. d-nb.info These findings suggest a disruption in fatty acid oxidation and energy production in psoriasis. d-nb.info The consistent observation of decreased this compound underscores the potential of this and other acylcarnitines as metabolic signatures for psoriasis. hmdb.cahmdb.ca
Table 1: Alterations of Selected Acylcarnitines in Psoriasis Patients
| Acylcarnitine | Direction of Change in Psoriasis Patients | Reference |
|---|---|---|
| This compound | Decreased | hmdb.cahmdb.ca |
| Butyrylcarnitine (C4) | Markedly Decreased | researchgate.net |
| Hexanoylcarnitine (C6) | Significantly Upregulated | nih.govnih.gov |
| Nonaylcarnitine (C9) | Lowered | d-nb.info |
| Palmitoylcarnitine (C16) | Markedly Downregulated | nih.govnih.gov |
Colorectal Cancer Research
In the context of colorectal cancer (CRC), this compound (C4-OH) has emerged as a significant metabolite in biomarker research. mdpi.comresearchgate.net Studies utilizing targeted metabolomics have identified elevated levels of this compound in serum samples from CRC patients compared to healthy individuals. mdpi.comnih.gov This increase is often interpreted as a reflection of fasting and ketosis, conditions frequently associated with CRC. mdpi.comresearchgate.netnih.gov The metabolite is formed from 3-hydroxybutyrate (B1226725) (3HB), a ketone body that functions as both an energy source and a signaling molecule. mdpi.com Elevated levels of 3HB have been linked to tumor invasiveness. mdpi.com
Metabolomic analyses have revealed that this compound is among a set of metabolites that are significantly modified in CRC patients. researchgate.netnih.gov In rectal cancer specifically, increased levels of several acylcarnitines, including this compound, have been observed. mdpi.comnih.gov
Furthermore, the diagnostic potential of this compound has been highlighted in receiver operator characteristic (ROC) analyses. One study found that a model combining this compound (C4-OH) and hexadecanedioylcarnitine (C6DC) could differentiate between CRC patients and healthy individuals with a high degree of confidence, achieving an area under the curve (AUC) of 0.837. researchgate.netnih.gov This suggests that this compound, as part of a biomarker panel, could be valuable for CRC detection. researchgate.netnih.gov
Table 2: Research Findings on this compound (C4-OH) in Colorectal Cancer
| Research Focus | Key Finding | Patient Cohort | Significance/Result |
|---|---|---|---|
| Metabolomic Profiling | Elevated serum levels of this compound. mdpi.comnih.gov | 58 CRC patients vs. 35 healthy controls. researchgate.net | Identified as one of 26 significantly modified metabolites. researchgate.netnih.gov |
| Rectal Cancer Analysis | Increased levels of this compound. mdpi.comnih.gov | 14 rectal cancer patients vs. 35 healthy controls. mdpi.com | Characterized as one of the key metabolic modifications. mdpi.comnih.gov |
Metallosis Research
Research has identified this compound as a potential biomarker in cases of metallosis, a condition caused by the accumulation of metallic debris in the body, often from prosthetic implants. hmdb.canih.gov A case study of a patient with multisystemic symptoms following a metal-on-polyethylene hip replacement highlighted the diagnostic challenge posed by metallosis, which can mimic mitochondrial diseases. nih.gov
In this specific case, the patient presented with a range of symptoms including cardiomyopathy, polyneuropathy, and visual and hearing impairment. nih.gov Initial metabolic investigations were pursued, and the acylcarnitine profile revealed a slight increase in hydroxybutyrylcarnitine. nih.gov This finding, along with other metabolic abnormalities, initially suggested a primary or secondary mitochondrial dysfunction. nih.gov
However, the subsequent discovery of elevated plasma cobalt and chromium concentrations confirmed a diagnosis of metallosis. nih.gov The slight elevation of hydroxybutyrylcarnitine in this context was interpreted as a possible reflection of ketosis. nih.gov This case underscores the importance of considering metallosis in the differential diagnosis of patients with multisystemic disease and metabolic abnormalities, where an elevated this compound level could otherwise be a misleading finding pointing towards an inborn error of metabolism. hmdb.canih.gov
Table 3: this compound Findings in a Case of Metallosis
| Patient Presentation | Initial Metabolic Findings | Final Diagnosis | Interpretation of this compound |
|---|
Mitochondrial Myopathy Research
The study of acylcarnitines is crucial in the context of mitochondrial myopathies, as these compounds are key to mitochondrial fatty acid metabolism. oup.com Research has shown that elevated concentrations of acylcarnitines are a common finding in patients with mitochondrial myopathy. oup.comnih.gov
A prospective cohort study involving 35 patients with confirmed mitochondrial myopathy found that a significant majority (77%) had elevated concentrations of acylcarnitines related to acyl-CoA dehydrogenases. nih.gov The research identified a specific pattern affecting hydroxylated long-chain acylcarnitines in 63% of the patients. oup.comnih.gov While this compound is a short-chain acylcarnitine, its elevation has been noted in the context of conditions with phenotypic characteristics of mitochondrial disorders. hmdb.canih.gov
Acylcarnitine profiles are utilized in diagnosing various inborn errors of metabolism, and their systematic investigation in mitochondrial myopathy patients has revealed their potential as biomarkers for this group of diseases as well. oup.comnih.gov The derangements in acylcarnitine levels are thought to result from the impairment of the β-oxidation process, which is coupled to oxidative phosphorylation in the respiratory chain. oup.com Therefore, an impairment in the respiratory chain, characteristic of mitochondrial myopathies, can affect the flux of substrates through β-oxidation, leading to altered acylcarnitine profiles. oup.com
Table 4: Acylcarnitine Alterations in Mitochondrial Myopathy
| Study Population | Percentage with Elevated Acylcarnitines | Specific Pattern Observed | Relevance of this compound |
|---|
Acute Kidney Injury Research
Metabolomic profiling is an emerging field in the study of acute kidney injury (AKI), aiming to identify early and specific biomarkers to improve diagnosis and understanding of its pathophysiology. childrenscolorado.orgnih.govmdpi.com AKI is a complex condition with a heterogeneous etiology, making its early detection a significant challenge. nih.govmdpi.com
Research into heat-related illnesses, a major cause of AKI, has shed light on the role of carnitine metabolism. A study observed that patients with severe heat-related illness and/or AKI had an elevation in serum acylcarnitine levels, which is indicative of carnitine insufficiency. nih.gov Since kidney tubular cells rely heavily on fatty acids as an energy source, impaired fatty acid oxidation due to carnitine inadequacy may be linked to the development of kidney injury. nih.gov
While many studies on AKI biomarkers focus on a range of metabolites involved in pathways like tryptophan catabolism, purine catabolism, and glycolysis, the direct role of this compound is still being elucidated. childrenscolorado.org However, given that carnitine is essential for transporting fatty acids into mitochondria for oxidation, disruptions in acylcarnitine profiles, including potentially this compound, are relevant to the metabolic state of the kidney during AKI. nih.govmdpi.com The study of these metabolic signatures holds promise for identifying new diagnostic and therapeutic targets for AKI. childrenscolorado.org For instance, a multi-omics study on sepsis-associated AKI identified core metabolites like 3-hydroxybutyric acid, the precursor to this compound, as a potential biomarker for early screening. nih.gov
Table 5: Relevance of Carnitine Metabolism in Acute Kidney Injury Research
| AKI Context | Key Research Finding | Implication for this compound |
|---|---|---|
| Heat Stress-Induced AKI | Elevated serum acylcarnitines, indicating carnitine insufficiency. nih.gov | As an acylcarnitine, its levels may be altered due to carnitine insufficiency and impaired fatty acid oxidation. |
| Sepsis-Associated AKI | 3-hydroxybutyric acid (precursor) identified as a potential early biomarker. nih.gov | Suggests that this compound could also be a relevant downstream marker. |
Potential for Personalized Metabolic Monitoring in Research Settings
The growing body of research on this compound and other acylcarnitines across various diseases highlights their potential as biomarkers for personalized metabolic monitoring in research settings. mdpi.com Acylcarnitines provide a window into the state of mitochondrial function, particularly fatty acid and ketone body metabolism. oup.comresearchgate.netnih.gov The ability to measure specific acylcarnitines like this compound allows researchers to investigate disruptions in these critical energy pathways that are linked to diverse pathologies. mdpi.com
In conditions like colorectal cancer and metallosis, elevated this compound levels can signal specific metabolic states such as ketosis or systemic stress. mdpi.comnih.gov Conversely, in diseases like psoriasis, decreased levels may indicate impaired fatty acid utilization. hmdb.cahmdb.ca For mitochondrial disorders, a comprehensive acylcarnitine profile can reveal characteristic patterns of metabolic dysfunction. oup.comnih.gov
This specificity allows for the potential development of targeted biomarker panels. By monitoring a set of metabolites including this compound, researchers can track disease progression, study the metabolic effects of therapeutic interventions, and stratify patient populations based on their unique metabolic profiles. researchgate.net This approach aligns with the goals of precision medicine, where understanding individual metabolic nuances can lead to more tailored and effective research strategies and, eventually, clinical management. mdpi.com The use of advanced analytical techniques like mass spectrometry enables the precise quantification of these metabolites, making large-scale metabolomic studies and personalized monitoring increasingly feasible in a research context. mdpi.comnih.gov
Analytical Methodologies for 3 Hydroxybutyrylcarnitine Research
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) stands as a cornerstone for the analysis of 3-hydroxybutyrylcarnitine due to its high sensitivity and selectivity. uah.edu This technique measures the mass-to-charge ratio of ionized molecules, allowing for the identification and quantification of specific compounds within complex biological mixtures. Various MS-based approaches are utilized, often in combination with chromatographic separation for enhanced resolution.
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful and widely adopted method for the analysis of acylcarnitines, including this compound. researchgate.net ESI is a soft ionization technique that generates charged droplets from a liquid sample, which then evaporate to produce gas-phase ions with minimal fragmentation. uah.edu This makes it particularly suitable for the analysis of polar and thermally labile molecules like carnitine derivatives.
In a typical ESI-MS/MS workflow for this compound, the sample is introduced into the mass spectrometer, and the parent ion corresponding to this compound is selected. This parent ion is then subjected to collision-induced dissociation, generating characteristic fragment ions. The detection of a specific precursor-to-product ion transition provides a high degree of certainty for the identification and quantification of the target analyte. A common fragmentation pattern for acylcarnitines involves the loss of the trimethylamine group, resulting in a prominent fragment ion at m/z 85. nih.gov
However, it is important to note that the analysis of acylcarnitines by tandem MS is not without limitations. For instance, the preparation of butyl esters, a common derivatization step, can lead to partial hydrolysis of the acylcarnitines. researchgate.net Additionally, the presence of isobaric compounds (molecules with the same nominal mass) can potentially lead to false-positive results. researchgate.net
To overcome the limitations of direct infusion MS/MS, such as the inability to separate isomers, high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is coupled with tandem mass spectrometry. sigmaaldrich.com This combination, known as LC-MS/MS, provides an additional layer of separation based on the physicochemical properties of the analytes before they enter the mass spectrometer. uah.edu
In the analysis of this compound, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns can be employed. For example, a study characterizing the stereoisomers of this compound utilized high-performance liquid chromatography/ultra-performance liquid chromatography-tandem mass spectrometry to measure D-3-hydroxybutyrylcarnitine and L-3-hydroxybutyrylcarnitine in muscle tissue. nih.gov This chromatographic separation is crucial as different stereoisomers can have distinct biological origins and functions. nih.gov
The use of UPLC, with its smaller particle size columns, offers advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. An exploratory UPLC-MS/MS method was developed for the quantitative analysis of various acylcarnitines in whole blood, demonstrating good linearity and precision. Such methods are invaluable for both research and clinical applications, including newborn screening for metabolic disorders. sigmaaldrich.com
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Stationary Phase Particle Size | 3-5 µm | <2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | High | Very High |
| System Pressure | Lower | Higher |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is another principal analytical technique in the field of metabolomics. nih.govresearchgate.net Unlike mass spectrometry, NMR is a non-destructive technique that provides detailed structural information about metabolites in a sample. researchgate.net It is based on the principle that atomic nuclei with a non-zero spin will resonate at a specific frequency when placed in a strong magnetic field and irradiated with radiofrequency pulses. youtube.com
The resulting NMR spectrum provides a unique fingerprint of the metabolites present in a biological sample. youtube.com The chemical shift, signal intensity, and coupling patterns of the peaks in an NMR spectrum can be used to identify and quantify compounds. While NMR generally has lower sensitivity compared to MS, it offers high reproducibility and requires minimal sample preparation, making it well-suited for large-scale metabolomic studies. nih.govyoutube.com
Metabolomic Profiling Approaches
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. This global perspective can reveal novel insights into metabolic pathways and disease mechanisms. Both targeted and untargeted metabolomics approaches are employed in the study of this compound.
Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. scienceopen.com This approach offers high sensitivity, specificity, and quantitative accuracy, making it ideal for hypothesis-driven research and for monitoring specific metabolic pathways. In the context of this compound, targeted metabolomics assays using tandem mass spectrometry are commonly employed. nih.gov These assays often include a panel of acylcarnitines and amino acids to investigate their roles in various metabolic states.
For instance, a targeted metabolomics study investigating maternal metabolites associated with BMI, glucose, and insulin (B600854) sensitivity found a positive association between this compound (C4-OH) and maternal BMI. nih.gov Such studies rely on the precise quantification of this compound to establish statistically significant correlations with clinical parameters.
| Analytical Approach | Description | Advantages | Application Example for this compound |
| Targeted Metabolomics | Quantitative analysis of a predefined set of metabolites. | High sensitivity, specificity, and quantitative accuracy. | Quantifying plasma this compound levels to assess their association with insulin resistance. nih.gov |
Untargeted metabolomics, in contrast, aims to capture a comprehensive snapshot of all measurable metabolites in a sample without preconceived bias. This discovery-driven approach is particularly useful for identifying novel biomarkers and for generating new hypotheses. Both MS and NMR are extensively used in untargeted metabolomics.
In untargeted studies, the collected data is complex and requires sophisticated data processing and statistical analysis to identify significant metabolic features. These features are then subjected to identification procedures to determine their chemical structures. This compound may be identified as a significantly altered metabolite in untargeted studies comparing different biological states, such as healthy versus diseased individuals. For example, untargeted metabolomic analysis of plasma from patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD) revealed elevated levels of 3-hydroxy acylcarnitines. nih.gov
| Analytical Approach | Description | Advantages | Application Example for this compound |
| Untargeted Metabolomics | Comprehensive analysis of all measurable metabolites in a sample. | Hypothesis-generating, potential to discover novel biomarkers. | Identifying elevated 3-hydroxy acylcarnitines in the plasma of patients with LCHADD. nih.gov |
Sample Preparation and Handling Considerations in Research
The accurate quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates necessitates meticulous sample preparation to remove interfering substances and to concentrate the analyte of interest. researchgate.net The robustness of the sample preparation protocol is fundamental for analyzing a wide variety of specimen types without significant alterations to the basic workflow. researchgate.net
A common approach for the analysis of acylcarnitines, including this compound, involves extraction from dried blood spots (DBS). sigmaaldrich.com This method is widely used in newborn screening for metabolic disorders due to its sensitivity and capacity for multiplexing. sigmaaldrich.com The general workflow begins with the extraction of the analyte from the DBS punch using a solution containing stable isotope-labeled (SIL) internal standards. sigmaaldrich.com The use of SIL internal standards, which are certified reference materials, is crucial for accurate quantification by correcting for matrix effects and variations during sample processing and analysis. sigmaaldrich.com
Following extraction, the sample extract is often subjected to derivatization to enhance its chemical properties for detection by mass spectrometry. sigmaaldrich.com For instance, acylcarnitines can be derivatized to their butyl esters, which improves their ionization efficiency and fragmentation patterns, leading to enhanced sensitivity. sigmaaldrich.com
Table 1: Generalized Workflow for Acylcarnitine Analysis from Dried Blood Spots (DBS)
| Step | Description | Purpose |
| 1. Sample Collection | A small blood sample is spotted onto a specialized filter card and allowed to dry. | Minimally invasive sample collection and stable storage. |
| 2. Punching | A small disc (e.g., 1/8 inch) is punched out from the dried blood spot. sigmaaldrich.com | To obtain a standardized amount of the sample for analysis. |
| 3. Extraction | The DBS punch is incubated with an extraction solution, typically methanol-based, containing stable isotope-labeled internal standards. sigmaaldrich.com | To solubilize acylcarnitines and introduce standards for quantification. |
| 4. Supernatant Transfer | After centrifugation to pellet the filter paper and debris, the supernatant containing the analytes is transferred to a new tube. sigmaaldrich.com | To separate the liquid extract from solid residues. |
| 5. Derivatization | The extracted acylcarnitines are chemically modified (e.g., butylation) to improve their analytical characteristics. sigmaaldrich.com | To increase sensitivity and specificity during mass spectrometry analysis. |
| 6. Reconstitution | The final residue is redissolved in a solvent compatible with the analytical instrument. sigmaaldrich.com | To prepare the sample for injection into the mass spectrometer. |
This table outlines a typical procedure for preparing DBS samples for acylcarnitine analysis using flow injection analysis-tandem mass spectrometry (FIA-MS/MS). sigmaaldrich.com
Throughout the process, quality control samples at low, medium, and high concentrations are typically included in each batch to ensure the accuracy and precision of the analytical run. researchgate.net
Animal Models in 3 Hydroxybutyrylcarnitine Research
Rodent Models (e.g., Mice, Rats)
Rodent models have been instrumental in understanding the involvement of 3-Hydroxybutyrylcarnitine in metabolic regulation. They are widely used to simulate human metabolic diseases, including obesity, insulin (B600854) resistance, and fatty acid oxidation disorders.
High-fat diet (HFD)-fed rodents are a cornerstone of metabolic research, effectively mimicking the development of obesity and insulin resistance seen in humans. In these models, alterations in acylcarnitine profiles, including this compound, are frequently observed, reflecting changes in fatty acid and ketone metabolism.
Studies in HFD-fed rats have shown that the induction of insulin resistance is associated with elevated levels of muscle lipids and various acylcarnitines. One study found that among 36 acylcarnitine species, only 3-hydroxybutyryl-carnitine was decreased in the skeletal muscle of HFD-fed rats that showed improved insulin sensitivity following certain genetic modifications. This suggests a specific role for this compound in the pathways linking diet, fatty acid metabolism, and insulin action. Conversely, other research has indicated that carnitine supplementation in HFD-fed rats, despite normalizing some metabolic parameters, did not ultimately improve insulin sensitivity or in vivo mitochondrial function. The type of fatty acids in the high-fat diet can also significantly influence the development of insulin resistance, with diets rich in lard and olive oil showing more pronounced effects compared to those with coconut or fish oil.
| Rodent Model | Diet | Key Finding Related to this compound | Associated Metabolic State |
|---|---|---|---|
| Rats | High-Fat Diet | Decreased levels in skeletal muscle correlated with improved insulin sensitivity after hepatic malonyl-CoA decarboxylase overexpression. | Improved Insulin Sensitivity |
| Wistar Rats | High-Fat Diet (15 weeks) | Elevated levels of muscle acylcarnitines associated with insulin resistance. | Insulin Resistance |
| Cpt1b+/- Mice | Prolonged High-Fat Diet (7 months) | Increased levels in skeletal muscle were speculated to contribute to severe insulin resistance. | Severe Insulin Resistance |
Genetically modified mouse models provide powerful tools to dissect the specific pathways involving this compound.
SCHAD knockout mice: Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency is a disorder of fatty acid β-oxidation. In humans, this deficiency is associated with elevated levels of this compound. Mouse models with a knockout of the Hadh gene (encoding SCHAD) have been generated to study the pathophysiology of this condition. These Hadh knockout mice exhibit a reduced body weight due to the loss of acylcarnitines in the urine and a compensatory increase in β-oxidation. Functional studies in conditional SCHAD knockout mice have demonstrated that a β-cell-specific deficiency is sufficient to cause hypoglycemia, reinforcing the critical role of this enzyme in insulin secretion and glucose homeostasis.
CPT1b deficient mice: Carnitine palmitoyltransferase 1b (CPT1b) is a key enzyme in the transport of long-chain fatty acids into mitochondria for oxidation, primarily expressed in muscle and adipose tissue. Studies on heterozygous CPT1b deficient (Cpt1b+/-) mice have yielded interesting results regarding insulin sensitivity. While initially protected from HFD-induced insulin resistance, these mice develop severe insulin resistance after prolonged HFD feeding (e.g., 7 months). This shift was accompanied by an increase in skeletal muscle this compound (C4-OH), leading researchers to speculate that the accumulation of this and other acylcarnitines may be a contributing factor to the development of severe insulin resistance in this model.
Recent research has begun to explore the interplay between metabolic state and susceptibility to infectious diseases. Infection models, such as those using the influenza A virus, have revealed significant alterations in host metabolism, including changes in acylcarnitine levels.
In a study comparing two mouse strains with different susceptibility to influenza A virus, the more susceptible DBA/2J strain showed disturbed mitochondrial beta-oxidation both in healthy and infected states. During infection, this strain exhibited a strong increase in various acylcarnitine species. While this particular study did not single out this compound, the general upregulation of acylcarnitines points to a significant metabolic disruption during infection that likely involves this compound. The findings suggest that metabolic disturbances, reflected by changes in the acylcarnitine profile, may impact the innate immune response and influence the severity and outcome of the infection.
Model Organisms beyond Mammals (e.g., Drosophila melanogaster)
The fruit fly, Drosophila melanogaster, has emerged as a powerful model organism for studying conserved metabolic pathways due to its genetic tractability and the high degree of similarity in metabolic genes with humans. This compound has been identified as a natural product in Drosophila melanogaster. The carnitine shuttle system, which is essential for fatty acid oxidation, is functionally conserved in the fruit fly.
Researchers have utilized Drosophila to model various human metabolic and neurodegenerative diseases. Genetic manipulation of the carnitine system in fruit fly models of diseases like Huntington's has been shown to ameliorate disease symptoms. While specific studies focusing solely on the role of this compound in Drosophila are not extensive, the presence of the compound and the conservation of carnitine metabolism make it a valuable model for future investigations into the function of this and other acylcarnitines in health and disease.
Applications in Investigating Metabolic Perturbations
Animal models are critical for studying how metabolic perturbations, reflected by changes in metabolites like this compound, contribute to disease. This compound can be formed from intermediates of both fatty acid β-oxidation and ketone body metabolism, placing it at a key metabolic crossroads.
The accumulation of acylcarnitines, including this compound, is often interpreted as a sign of metabolic inefficiency or overload, where the rate of fatty acid entry into the mitochondria exceeds the capacity of the TCA cycle to completely oxidize them. In VLCAD-deficient mice, for example, the genetic block in β-oxidation leads to a characteristic accumulation of long-chain acylcarnitines, demonstrating a direct link between a specific metabolic perturbation and the acylcarnitine profile. Similarly, influenza infection appears to induce a state of metabolic distress characterized by widespread changes in acylcarnitines, which may be linked to the severity of the host response. Therefore, monitoring this compound and other acylcarnitines in these models serves as a diagnostic tool to assess the nature and extent of metabolic disturbances.
The link between acylcarnitine metabolism and insulin resistance is an area of intense investigation, with this compound being a metabolite of particular interest. Animal models have been pivotal in exploring this relationship.
In HFD-fed rats, elevated muscle acylcarnitines are a common feature of the insulin-resistant state. More specifically, in Cpt1b+/- mice, a prolonged high-fat diet leads to both severe insulin resistance and increased levels of muscle this compound, suggesting a potential causal link. The proposed mechanism is that an oversupply of lipids leads to incomplete fatty acid oxidation, resulting in the accumulation of acyl-CoAs that are then converted to acylcarnitines. These accumulated acylcarnitines may then interfere with insulin signaling pathways. For instance, ketone bodies, from which this compound can be derived, have been shown to inhibit insulin-stimulated glucose uptake in cardiomyocytes. The observation that a decrease in skeletal muscle this compound is associated with improved insulin sensitivity in HFD-fed rats further strengthens this hypothesis. These findings from animal models highlight this compound as a key biomarker and potential mediator of insulin resistance.
| Model | Genetic Modification | Phenotype Related to this compound | Primary Application |
|---|---|---|---|
| SCHAD knockout mouse (Hadh−/−) | Deletion of short-chain 3-hydroxyacyl-CoA dehydrogenase gene | Expected to have elevated this compound levels, mirroring human deficiency. Leads to loss of acylcarnitines via urine. | Studying fatty acid oxidation disorders and hyperinsulinism. |
| CPT1b deficient mouse (Cpt1b+/−) | Heterozygous knockout of carnitine palmitoyltransferase 1b | Increased skeletal muscle this compound on a prolonged HFD is associated with severe insulin resistance. | Investigating the role of fatty acid transport in insulin resistance. |
| VLCAD deficient mouse (Acadvl−/−) | Knockout of very long-chain acyl-CoA dehydrogenase | Accumulation of long-chain acylcarnitines, impacting the entire acylcarnitine pool. | Modeling human VLCAD deficiency and testing dietary therapies. |
Examining Fatty Acid Oxidation Dysregulation
Animal models are fundamental tools for investigating the intricate relationship between this compound and the dysregulation of fatty acid oxidation (FAO). nih.gov These models, primarily involving rodents, allow researchers to manipulate dietary intake and genetic factors to mimic human metabolic diseases and study the resulting changes in metabolite profiles, including acylcarnitines. nih.govmdpi.com
A common approach involves inducing metabolic stress through high-fat diets. In rats, feeding a high-fat diet leads to insulin resistance and a notable increase in this compound. researchgate.net This suggests that an overload of fatty acids can lead to incomplete β-oxidation, resulting in an accumulation of intermediate metabolites like 3-hydroxybutyryl-CoA, which is then converted to this compound. researchgate.net The elevation of this specific acylcarnitine is often interpreted as a marker of the mitochondria's inability to completely oxidize the high influx of fatty acids. nih.gov
Genetic models are also invaluable. For instance, the PPARα−/− mouse model, which lacks a key transcriptional regulator of fatty acid catabolism, exhibits significant defects in fat oxidation. nih.gov When subjected to fasting, these mice show a distinct acylcarnitine profile characterized by the accumulation of long-chain acylcarnitines and a reduction in short-chain species. nih.gov This pattern points to a bottleneck in the mitochondrial β-oxidation pathway. nih.gov While not directly measuring this compound in this specific study, it demonstrates how genetic modifications can be used to dissect the mechanisms of FAO dysregulation that lead to altered acylcarnitine levels.
Another model, the C3H-H-2° mouse strain, presents with systemic carnitine deficiency, fatty liver, and hypoglycemia, providing a platform to analyze the role of carnitine in lipid metabolism. nih.gov In these mice, the markedly decreased levels of carnitine in serum, liver, and muscle underscore its essential role in transporting fatty acids for oxidation. nih.gov Such models are crucial for understanding how carnitine deficiency impacts the entire acylcarnitine pool, including the formation and clearance of hydroxylated species like this compound.
The table below summarizes findings from various animal models used to study FAO dysregulation.
| Animal Model | Condition/Intervention | Key Findings Related to Fatty Acid Oxidation and Acylcarnitines | Reference |
| Rats | High-Fat Diet Feeding | Increased levels of this compound; associated with insulin resistance. | researchgate.net |
| Rats | Fasting | Induced insulin resistance and increased this compound. | researchgate.net |
| PPARα−/− Mice | Fasting Challenge | Accumulation of long-chain acylcarnitines in plasma; reduction of short-chain species in plasma, liver, and muscle, indicating a bottleneck in β-oxidation. | nih.gov |
| C3H-H-2° Mice | Systemic Carnitine Deficiency | Markedly decreased carnitine levels in serum, liver, and muscle, leading to impaired lipid metabolism. | nih.gov |
| Diet-Induced Obese Rats | High-Fat Diet | Persistently increased long-chain acylcarnitine species (C16, C18:1, C18:2) in both fed and fasted states, suggesting incomplete FAO. | nih.gov |
These animal studies collectively demonstrate that elevated this compound can be a consequence of metabolic states that overwhelm or impair the mitochondrial fatty acid oxidation machinery. They provide controlled environments to investigate the molecular mechanisms underlying these observations, which is often not feasible in human studies. nih.gov
Advanced Research Perspectives on 3 Hydroxybutyrylcarnitine
Stereoisomer Specificity and Its Metabolic Implications
The metabolic significance of 3-hydroxybutyrylcarnitine is critically dependent on its stereochemistry. The two stereoisomers, D- and L-3-hydroxybutyrylcarnitine, originate from distinct metabolic pathways and have different physiological implications.
D-3-Hydroxybutyrylcarnitine and L-3-Hydroxybutyrylcarnitine are not metabolically interchangeable. The formation of L-3-hydroxybutyrylcarnitine is well-established as arising from L-3-hydroxybutyryl-CoA, an intermediate in the beta-oxidation of fatty acids. nih.gov In contrast, D-3-hydroxybutyrylcarnitine, also known as ketocarnitine, is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB). nih.gov This conversion can occur in various tissues, including human muscle, through an acyl-CoA synthetase reaction. nih.gov
Research involving a 38-hour fasting period in healthy men to induce ketosis and fatty acid oxidation demonstrated that the muscle content of D-3-hydroxybutyrylcarnitine was significantly higher than that of the L-stereoisomer. nih.gov This finding highlights that during states of ketosis, the synthesis of this compound in muscle is predominantly from the ketone body D-3HB. nih.gov The distinct origins of these stereoisomers suggest they have different metabolic fates and roles. nih.gov
Table 1: Comparison of D- and L-3-Hydroxybutyrylcarnitine
| Feature | D-3-Hydroxybutyrylcarnitine | L-3-Hydroxybutyrylcarnitine |
|---|---|---|
| Primary Precursor | D-3-hydroxybutyrate (a ketone body) nih.gov | L-3-hydroxybutyryl-CoA nih.gov |
| Metabolic Pathway | Ketone body metabolism nih.govresearchgate.net | Fatty acid β-oxidation nih.gov |
| Primary Accumulation Site (during fasting) | Muscle nih.gov | Lower concentration in muscle compared to D-form during fasting nih.gov |
| Associated State | Predominantly linked to states of ketosis (e.g., fasting) nih.govresearchgate.net | Associated with fatty acid oxidation flux |
The accumulation of this compound varies significantly between normal physiological states and pathological conditions. Physiologically, its levels increase during fasting and ketosis, largely driven by the production of the D-isomer from ketone bodies. researchgate.net
In pathological contexts, elevated this compound is a noted biomarker for several conditions. It has been associated with insulin (B600854) resistance and type 2 diabetes mellitus. nih.govresearchgate.net Its concentrations can help distinguish between individuals with normal glucose tolerance, prediabetes, and type 2 diabetes. researchgate.net Elevated levels are also observed in various inborn errors of metabolism, such as short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency and mitochondrial acetoacetyl-CoA thiolase deficiency. hmdb.ca Furthermore, conditions like heart failure and renal cell carcinoma have been linked with increased levels of this compound. hmdb.cahmdb.ca In a case of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS) deficiency, a disorder affecting ketogenesis, elevated this compound was reported for the first time, likely due to the large amount of its precursor, 3-hydroxybutyric acid. nih.gov
Integration with Multi-Omics Data in Systems Biology Research
To gain a comprehensive understanding of this compound's role, researchers are increasingly integrating metabolomic data with other "omics" platforms. This systems biology approach provides a more holistic view of the complex interactions between metabolites, genes, and proteins. nih.gov
The integration of metabolomics with genomics and proteomics allows for a multi-layered analysis of biological systems. nih.govresearchgate.net For this compound, this means connecting its measured levels (metabolomics) with the genetic makeup that may predispose an individual to altered fatty acid or ketone metabolism (genomics) and the corresponding protein expression and function (proteomics). nih.gov
For example, the measurement of acylcarnitines, including this compound, is a cornerstone of newborn screening for inborn errors of metabolism (IEMs). nih.gov This directly links a specific metabolite profile to a genetic defect. nih.gov In a broader research context, multi-omics studies can reveal how genetic variants (e.g., in genes like CPT1A or HMGCS2) influence protein function, leading to altered metabolic fluxes and the accumulation of specific acylcarnitines like this compound. nih.govmdpi.com This integrated approach is crucial for moving beyond simple biomarker discovery to understanding the underlying mechanisms of disease. nih.govresearchgate.net
Uncovering Novel Roles in Health and Disease Pathogenesis
Beyond its established role as an intermediate of metabolism, research is uncovering novel functions for this compound in the pathogenesis of various diseases. Its accumulation is often a sign of metabolic distress or a shift in energy substrate utilization.
The study of acylcarnitines is an active field, with expectations that new roles in health and disease will be identified. hmdb.ca Elevated levels of this compound are observed in the plasma of individuals with several conditions, indicating its potential as a biomarker. hmdb.cahmdb.ca
Table 2: Conditions Associated with Altered this compound Levels
| Condition | Observation | Reference |
|---|---|---|
| Prediabetes & Type 2 Diabetes Mellitus | Elevated in blood/plasma | nih.govresearchgate.nethmdb.ca |
| Heart Failure | Elevated in blood/plasma | hmdb.cahmdb.ca |
| Short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency | Elevated in blood/plasma | hmdb.ca |
| Mitochondrial acetoacetyl-CoA thiolase deficiency | Elevated in blood/plasma | hmdb.ca |
| Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency | Elevated in plasma | nih.gov |
| Renal Cell Carcinoma | Elevated in urine | hmdb.cahmdb.ca |
| Psoriasis | Decreased in blood/plasma | hmdb.ca |
The association of this compound with insulin resistance suggests it may be more than just a marker of incomplete fatty acid oxidation; it could potentially contribute to the metabolic dysregulation seen in diabetes. researchgate.net In heart failure, its accumulation may reflect the stressed myocardium's altered energy metabolism. The study of such associations is crucial for elucidating the complete role of acylcarnitines in disease processes. nih.govmdpi.com
Methodological Advancements in Acylcarnitine Profiling and Annotation
The ability to conduct detailed research on specific acylcarnitines like this compound is heavily dependent on analytical technology. Recent methodological advancements, particularly in mass spectrometry, have been pivotal.
High-resolution mass spectrometry (HRMS) significantly enhances the confidence in assigning correct elemental formulas to metabolites compared to nominal mass instruments. frontiersin.orgresearchgate.net When combined with fragmentation methods, HRMS allows for more reliable annotation and classification of metabolites from complex biological samples like urine or plasma. frontiersin.orgresearchgate.net
Techniques using liquid chromatography-mass spectrometry (LC-MS) are central to acylcarnitine profiling. plos.org The development of methods that can separate acylcarnitines based on chain length, saturation, and functional groups on a single reversed-phase column allows for more robust and comprehensive analysis. plos.org Furthermore, specialized software and fragmentation analysis strategies can systematically classify and annotate dozens of acylcarnitines in a single run, even identifying novel species not yet described in databases like the Human Metabolome Database (HMDB). frontiersin.orgresearchgate.netnih.gov These advanced methods provide a more accurate and in-depth picture of the acylcarnitine profile, which is essential for distinguishing between stereoisomers and understanding the subtle metabolic shifts that occur in health and disease. plos.orgnih.gov
Standardization of Nomenclature and Database Curation
A clear example of this challenge is the variety of synonyms and identifiers used for this compound across major biochemical databases. This variability underscores the critical need for a unified naming system and rigorous curation practices to ensure that researchers are always referring to the same chemical entity.
The lack of standardization can impede the integration of data from different studies, hindering the progress of large-scale meta-analyses and systems biology approaches. For instance, one study might refer to the compound as "beta-hydroxybutyrylcarnitine," while another uses the abbreviation "C4OH carnitine" nih.gov. Without robust database cross-referencing, these findings might not be easily aggregated, diminishing their collective impact.
Moreover, the stereochemistry of this compound introduces another layer of complexity. The biological activities of different stereoisomers, such as (R)-3-hydroxybutyrylcarnitine and (S)-3-hydroxybutyrylcarnitine, can vary significantly nih.gov. Therefore, precise nomenclature that specifies the stereoisomer is crucial. Databases must be carefully curated to distinguish between these forms and provide accurate information for each.
The challenges in database curation are not trivial, as they involve the ongoing process of verifying and updating entries to reflect the latest research findings and to resolve any existing discrepancies nih.gov. This process requires a collaborative effort between researchers, journal editors, and database curators to promote the use of standardized nomenclature in publications and data submissions.
The following interactive data table provides a summary of the various names and identifiers for this compound found across several major databases. This table highlights the existing diversity in nomenclature and the importance of using precise identifiers to avoid ambiguity in research.
Ultimately, the adoption of a standardized nomenclature for this compound, coupled with rigorous and continuous database curation, will be instrumental in advancing our understanding of its role in health and disease.
Q & A
Basic Research Questions
Q. What are the primary methodologies for detecting and quantifying 3-hydroxybutyrylcarnitine in biological samples?
- Answer : The gold standard involves ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with multiple reaction monitoring (MRM). For non-commercially available compounds like this compound, MRM transitions are optimized using patient-derived urine or blood samples. Initial spectral data are sourced from public databases (e.g., HMDB), followed by manual refinement of collision energy and precursor/product ion pairs to enhance specificity .
Q. What is the biological significance of this compound in metabolic disorders?
- Answer : this compound is a biomarker for short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency and other fatty acid oxidation disorders. Elevated levels in blood correlate with impaired mitochondrial β-oxidation, leading to hypoglycemia and encephalopathy. Standard diagnostic workflows integrate acylcarnitine profiling with genetic testing to confirm mutations in HADH or related genes .
Q. How should researchers standardize preanalytical protocols for this compound measurement?
- Answer : Follow NIH guidelines for preclinical reporting:
- Use dried blood spots (DBS) for stability, avoiding hemolysis.
- Include internal standards (e.g., deuterated analogs) to correct for matrix effects.
- Document storage conditions (e.g., -80°C for long-term) and freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s validity as a biomarker?
- Answer : Contradictions arise in cases of HADH-related hyperinsulinism without detectable this compound. To address this:
- Combine acylcarnitine profiling with next-generation sequencing (NGS) to identify atypical mutations.
- Validate findings using orthogonal methods (e.g., GC-MS for urinary 3-hydroxyglutarate) and functional assays (e.g., enzyme activity in fibroblasts) .
Q. What experimental design considerations are critical for optimizing this compound detection in novel matrices?
- Answer :
- Isobaric interference : Differentiate this compound from malonylcarnitine (C3-DC) using derivatization (e.g., butanol esterification) or high-resolution MS to separate co-eluting isomers .
- Sensitivity : Pre-concentrate low-abundance samples via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
- Validation : Perform spike-recovery experiments in target matrices (e.g., fibroblasts, urine) to assess accuracy (±15% deviation) .
Q. How can this compound data be integrated into predictive models for disease risk assessment?
- Answer : Use metabolomics-driven decision trees. For example:
- Calculate metabolite ratios (e.g., this compound/SAICAR) to improve discriminatory power.
- Apply machine learning (e.g., SPSS decision trees) with ROC curves to validate model performance (AUC >0.85). Ensure reproducibility by reporting confidence intervals and cross-validation metrics .
Q. What are the challenges in correlating this compound levels with clinical phenotypes in heterogeneous cohorts?
- Answer : Key challenges include:
- Ethnic variability : Adjust reference ranges for population-specific allele frequencies (e.g., Turkish cohorts with HADH mutations but normal acylcarnitine profiles).
- Comorbidities : Control for confounders like renal dysfunction (e.g., diquat-induced AKI) that alter metabolite clearance.
- Longitudinal sampling : Collect time-series data during metabolic crises to capture dynamic changes .
Q. How should researchers address the lack of commercial reference materials for this compound?
- Answer :
- Synthesize custom standards via esterification of L-carnitine with 3-hydroxybutyryl-CoA, followed by NMR and HRMS characterization.
- Collaborate with metabolomics consortia (e.g., Regenstrief LOINC) to validate assay harmonization across labs .
Methodological Resources
- Data Reporting : Adhere to Beilstein Journal guidelines: Include MRM parameters, internal standards, and limit of detection (LOD) in supplementary files. Cross-reference supporting information in the main text .
- Ethical Compliance : For clinical studies, obtain IRB approval and document participant consent, especially for vulnerable populations (e.g., pediatric cohorts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
